molecular formula C17H18ClNO B5117341 N-(4-sec-butylphenyl)-4-chlorobenzamide

N-(4-sec-butylphenyl)-4-chlorobenzamide

Cat. No. B5117341
M. Wt: 287.8 g/mol
InChI Key: ZRVOEUULKIVHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sec-butylphenyl)-4-chlorobenzamide, also known as Bupivacaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1957 and has since been widely used due to its effectiveness in providing long-lasting pain relief. In

Mechanism of Action

N-(4-sec-butylphenyl)-4-chlorobenzamide works by blocking the sodium channels in nerve cells, preventing the transmission of pain signals to the brain. It also affects potassium channels, which can lead to cardiac arrhythmias in high doses.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-4-chlorobenzamide has a long duration of action, making it ideal for use in procedures that require prolonged pain relief. It has also been shown to have anti-inflammatory properties, which can further reduce pain and swelling. However, it can also cause side effects such as hypotension, bradycardia, and respiratory depression.

Advantages and Limitations for Lab Experiments

N-(4-sec-butylphenyl)-4-chlorobenzamide is commonly used in lab experiments to study pain pathways and the effects of local anesthetics. Its long duration of action and effectiveness make it a valuable tool in research. However, its potential for causing cardiac arrhythmias and other side effects must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for N-(4-sec-butylphenyl)-4-chlorobenzamide research. One area of interest is the development of new formulations that can provide even longer-lasting pain relief. Another area of research is the potential use of N-(4-sec-butylphenyl)-4-chlorobenzamide as a treatment for chronic pain and other conditions. Additionally, further studies on the mechanism of action and side effects of N-(4-sec-butylphenyl)-4-chlorobenzamide could lead to the development of safer and more effective local anesthetics.
In conclusion, N-(4-sec-butylphenyl)-4-chlorobenzamide is a widely used local anesthetic that has been extensively studied for its effectiveness in providing long-lasting pain relief. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-sec-butylphenyl)-4-chlorobenzamide and to develop safer and more effective local anesthetics.

Synthesis Methods

N-(4-sec-butylphenyl)-4-chlorobenzamide is synthesized through the reaction of p-chloroaniline with 4-sec-butylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(4-sec-butylphenyl)-4-chlorobenzamide.

Scientific Research Applications

N-(4-sec-butylphenyl)-4-chlorobenzamide has been extensively studied for its use as a local anesthetic in medical procedures such as epidurals, nerve blocks, and dental procedures. It has also been studied for its potential use in treating chronic pain and as a treatment for cardiac arrhythmias.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-3-12(2)13-6-10-16(11-7-13)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVOEUULKIVHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.